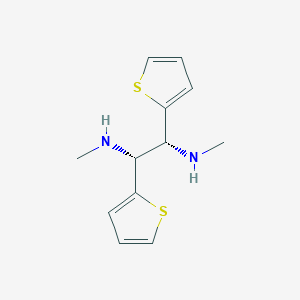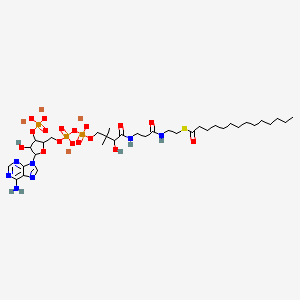
Tert-butyl 4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BOC-PHE-N-CARBOXYANHYDRIDE is a compound derived from the addition of a carboxylic acid to an isocyanate. It is known for its ability to form amides readily with the release of carbon dioxide as a by-product . This compound is part of the N-carboxyanhydrides family, which has been known for over 120 years but has remained relatively underutilized in comparison to more traditional approaches to amide bond formation .
Méthodes De Préparation
The preparation of BOC-PHE-N-CARBOXYANHYDRIDE typically involves the addition of a carboxylic acid derivative to an isocyanate . One common method includes dissolving the Boc-protected amino acid in ethyl acetate, adding pyridine, and then adding T3P®/AcOEt 50% dropwise. The mixture is stirred at room temperature for a couple of hours . Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities.
Analyse Des Réactions Chimiques
BOC-PHE-N-CARBOXYANHYDRIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include trifluoroacetic acid, sodium hydroxide, and various organic solvents.
Applications De Recherche Scientifique
BOC-PHE-N-CARBOXYANHYDRIDE has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of BOC-PHE-N-CARBOXYANHYDRIDE involves its ability to form amides through the release of carbon dioxide. This process is facilitated by the electrophilic acyl carbonyl derived from the carboxylic acid, which is susceptible to nucleophilic attack . The carbamoyl center is both nucleophilic and NH acidic, which further aids in the reaction .
Comparaison Avec Des Composés Similaires
BOC-PHE-N-CARBOXYANHYDRIDE is unique in its ability to form amides readily with the release of carbon dioxide. Similar compounds include other N-carboxyanhydrides derived from different amino acids and carboxylic acids . These compounds share similar reactivity but may differ in their specific applications and reactivity trends .
Propriétés
Formule moléculaire |
C15H17NO5 |
|---|---|
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
tert-butyl 4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-15(2,3)21-14(19)16-11(12(17)20-13(16)18)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clé InChI |
MFGBEMRROYABSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


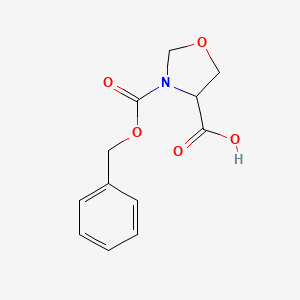
![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;but-2-enedioic acid](/img/structure/B13394637.png)
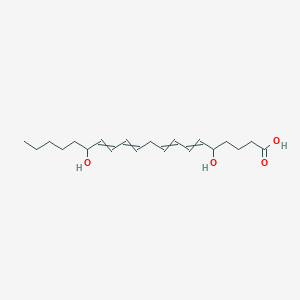
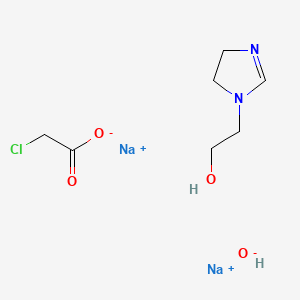
![2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13394644.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13394666.png)
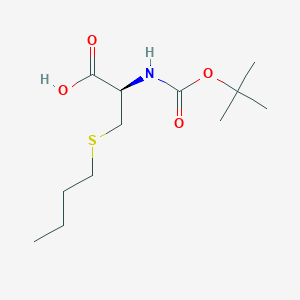
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394684.png)
![2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394695.png)
![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid](/img/structure/B13394709.png)
